An In-Depth Technical Guide to 4-(Piperidine-4-carbonyl)piperazin-2-one Hydrochloride: A Novel Scaffold for Drug Discovery
An In-Depth Technical Guide to 4-(Piperidine-4-carbonyl)piperazin-2-one Hydrochloride: A Novel Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride, a novel chemical entity with significant potential in medicinal chemistry and drug development. As a molecule for which extensive public data is not yet available, this document serves as a foundational resource for researchers. It deconstructs the molecule into its constituent pharmacophores—the piperidine ring and the piperazin-2-one core—to project its physicochemical properties, potential biological activities, and synthetic pathways. This guide offers field-proven insights by proposing detailed, self-validating experimental protocols for its synthesis and characterization, grounded in established chemical principles and analogous structures. The objective is to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to investigate this promising scaffold.
Introduction: Unveiling a Hybrid Scaffold of Interest
The convergence of known pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride, represents such a convergence, marrying the well-established piperidine motif with the medicinally significant piperazin-2-one core.
-
The Piperidine Moiety: The piperidine ring is a ubiquitous feature in a vast number of natural products and FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a rigid, three-dimensional scaffold that is ideal for orienting substituents to interact with biological targets. Derivatives of piperidine are known to exhibit a wide array of pharmacological activities, including but not limited to analgesic, antihistaminic, and antipsychotic effects.[2]
-
The Piperazin-2-one Core: The piperazin-2-one skeleton is recognized as a "privileged structure" in medicinal chemistry.[3] This designation is reserved for molecular frameworks that can provide ligands for diverse receptors with high affinity. This scaffold is a key component in compounds developed for oncology, virology (including anti-HIV agents), and as peptidomimetics.[4][5][6] Recent studies have highlighted its utility in creating selective anti-cancer agents that can induce DNA damage in tumor cells.[5]
This guide will navigate the theoretical landscape of 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride, providing a robust starting point for its empirical investigation.
Predicted Physicochemical and Structural Properties
While experimental data for the title compound is not publicly available, we can predict its core properties based on its structure. These predictions are vital for designing experimental conditions for synthesis, purification, and formulation.
| Property | Predicted Value / Information | Rationale / Source |
| IUPAC Name | (Piperidin-4-yl)(4-oxopiperazin-1-yl)methanone hydrochloride | Based on standard chemical nomenclature. |
| Molecular Formula | C₁₀H₁₈ClN₃O₂ | Derived from the chemical structure. |
| Molecular Weight | 247.72 g/mol | Calculated from the molecular formula. |
| Chemical Structure | (See Figure 1) | A 2D representation of the molecule. |
| CAS Number | Not currently assigned. | The compound is novel and not yet indexed. |
| Predicted Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form and polar functional groups (amides, amine) suggest aqueous solubility.[7] |
| Predicted Stability | Stable under standard laboratory conditions. Hygroscopic. | Hydrochloride salts of similar structures are typically crystalline solids. The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.[7] |
Figure 1: Chemical Structure
Caption: Proposed three-step synthesis of the target compound.
Detailed Protocol: Synthesis of 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride
Causality Behind Experimental Choices: This protocol employs a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This is critical to prevent self-coupling or polymerization and to ensure the amide bond forms exclusively at the piperidine's C4-carboxyl group. HATU is selected as the coupling agent due to its high efficiency and low rate of racemization. The final step uses ethereal or methanolic HCl for controlled precipitation of the hydrochloride salt, which aids in purification.
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Piperazin-2-one
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
DCM (Dichloromethane), anhydrous
-
Diethyl ether or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Amide Coupling to form N-Boc-4-(piperazin-2-one-4-carbonyl)piperidine
-
To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. The formation of the active ester is the key to an efficient reaction.
-
Add a solution of Piperazin-2-one (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
Purify the crude product via flash column chromatography (Silica gel, gradient elution with DCM/Methanol) to obtain the pure intermediate.
Step 2: Boc Group Deprotection
-
Dissolve the purified intermediate from Step 1 in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA, 10 eq) or a solution of 4M HCl in 1,4-Dioxane (5 eq) dropwise. The use of a strong acid is necessary to cleave the stable Boc group.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base from Step 2 in a minimal amount of methanol.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. The pH should be acidic (~pH 2).
-
Stir the resulting slurry for 30 minutes at 0°C to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride as a solid.
Hypothesized Pharmacological Relevance and Biological Targets
The hybrid nature of this molecule suggests several avenues for pharmacological investigation. The combination of the piperidine and piperazin-2-one scaffolds could result in synergistic or novel activities.
Figure 3: Structure-Activity Relationship Hypothesis
Caption: Potential biological targets based on constituent pharmacophores.
-
Central Nervous System (CNS) Disorders: Both piperidine and piperazine are core structures in many CNS-active drugs. [2]The piperidine moiety is a key element for ligands of sigma (σ) receptors and serotonin (5-HT) receptors, which are implicated in pain, depression, and psychosis. [8]The piperazine ring is also a well-known "privileged scaffold" for CNS targets. Therefore, the title compound should be prioritized for screening against a panel of CNS receptors.
-
Oncology: Piperazin-2-one derivatives have been investigated as anti-cancer agents, including as inhibitors of the PI3K/Akt signaling pathway, which is crucial for tumor cell survival. [5][9]The rigid structure of the title compound could serve to position functional groups effectively within the ATP-binding pocket of various kinases.
-
Infectious Diseases: Piperazine-piperidine compounds have been disclosed in patents as potential treatments for viral infections like Hepatitis C (HCV). [2]The nitrogen atoms in the structure can act as hydrogen bond donors and acceptors, a common feature in antiviral pharmacophores.
Proposed Analytical and Characterization Workflow
To validate the structure and purity of the newly synthesized compound, a standard battery of analytical techniques is required.
Protocol: Structural and Purity Analysis
-
Trustworthiness through Validation: Each step in this workflow provides orthogonal data that, when combined, offers a high-confidence validation of the final compound's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary method for confirming the covalent structure. Key expected signals would include distinct peaks for the piperidine and piperazin-2-one ring protons, and the absence of the Boc group's t-butyl signal (~1.4 ppm) after deprotection. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: This analysis will confirm the carbon skeleton of the molecule. The presence of two carbonyl signals (one amide, one lactam) and the specific number of aliphatic carbons would be definitive.
-
2D NMR (COSY, HSQC): These experiments would be performed to unambiguously assign all proton and carbon signals and confirm the connectivity between the piperidine and piperazin-2-one rings through the carbonyl linker.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the molecular formula. The experimentally determined exact mass should match the theoretical mass of the protonated molecule [M+H]⁺ within a narrow tolerance (e.g., < 5 ppm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient containing 0.1% TFA or formic acid) should be developed. The compound should appear as a single major peak, and the area of this peak relative to the total peak area will determine its purity (typically >95% for research-grade compounds).
-
-
Elemental Analysis:
-
This provides the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₀H₁₈ClN₃O₂), providing final confirmation of the empirical formula and purity.
-
Safety and Handling
While no specific toxicity data exists for this compound, a safety assessment can be extrapolated from related chemical classes.
-
Hazard Classification (Predicted): Based on analogous hydrochloride salts of piperidine/piperazine derivatives, the compound should be handled as a potential irritant and acutely toxic substance. [7][10] * Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
Acute Oral Toxicity (Category 4, Harmful if swallowed)
-
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound is likely hygroscopic. [7]
-
Conclusion and Future Directions
4-(Piperidine-4-carbonyl)piperazin-2-one hydrochloride is a novel and synthetically accessible molecule that combines two pharmacologically relevant scaffolds. This guide provides the foundational knowledge for its synthesis, characterization, and initial biological evaluation. The predicted properties and hypothesized activities suggest that this compound is a promising candidate for screening in CNS, oncology, and infectious disease discovery programs.
Future work should focus on the execution of the proposed synthesis, full analytical characterization to confirm its structure and purity, and subsequent screening in relevant biological assays to validate the hypotheses presented herein. Further derivatization at the piperidine nitrogen or the piperazin-2-one nitrogen could lead to the development of a focused library of compounds for structure-activity relationship (SAR) studies.
References
- Google Patents. (n.d.). Piperidin-4-ylpiperazine compounds for the treatment of hcv infection (Patent No. WO2010081851A1).
-
NextSDS. (n.d.). 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride — Chemical Substance Information. Retrieved March 20, 2026, from [Link]
-
Singh, P., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
Ataman Kimya. (n.d.). PIPERAZINES. Retrieved March 20, 2026, from [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. [Link]
-
PubChem. (n.d.). 4-methyl-1-(piperidine-4-carbonyl)piperidine hydrochloride. Retrieved March 20, 2026, from [Link]
-
ACS Publications. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. Retrieved March 20, 2026, from [Link]
- Google Patents. (n.d.). Process for synthesizing piperazine-piperidine compounds (Patent No. WO2007146072A2).
-
Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1834-1853. [Link]
-
Li, D., et al. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Bioorganic & Medicinal Chemistry Letters, 110, 129802. [Link]
-
PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved March 20, 2026, from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved March 20, 2026, from [Link]
-
MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved March 20, 2026, from [Link]
-
PMC. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved March 20, 2026, from [Link]
-
RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved March 20, 2026, from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved March 20, 2026, from [Link]
-
PMC. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved March 20, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved March 20, 2026, from [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved March 20, 2026, from [Link]
-
ACS Publications. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Retrieved March 20, 2026, from [Link]
-
RSC Publishing. (2024). Facile access to C-substituted piperazin-2-ones and mianserin derivative enabled by chemoselective carbene insertion and cycliza. Retrieved March 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved March 20, 2026, from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved March 20, 2026, from [Link]
-
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved March 20, 2026, from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nextsds.com [nextsds.com]
